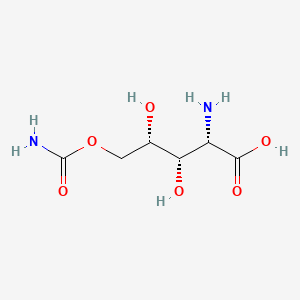

5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid is a significant component of polyoxin, a peptidyl nucleoside antibiotic. Polyoxin is known for its potent bioactivity against phytopathogenic fungi. The structure of polyoxin includes three building blocks: a nucleoside skeleton, polyoximic acid, and carbamoylpolyoxamic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid is synthesized through a complex biosynthetic pathway involving multiple enzymes. The pathway includes an unusual acetylation cycle associated with tandem reduction and sequential hydroxylation steps . The initial steps involve the conversion of L-glutamate to N-acetyl glutamate, followed by a series of reductions and hydroxylations to form carbamoylpolyoxamic acid .

Industrial Production Methods

The industrial production of carbamoylpolyoxamic acid is typically achieved through fermentation processes using Streptomyces species, such as Streptomyces cacaoi var. asoensis and Streptomyces aureochromogenes . These microorganisms are genetically engineered to enhance the production of polyoxin, which includes carbamoylpolyoxamic acid as one of its key components .

Analyse Chemischer Reaktionen

Types of Reactions

5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid undergoes several types of chemical reactions, including:

Oxidation: Involves the conversion of specific functional groups within the molecule.

Reduction: The tandem reduction of acyl-phosphate to alcohol is a notable reaction in its biosynthesis.

Substitution: Various substitution reactions can occur, particularly involving the nucleoside skeleton.

Common Reagents and Conditions

Common reagents used in the reactions involving carbamoylpolyoxamic acid include acetyl-CoA for acetylation, and specific enzymes such as N-acetyltransferase and dioxygenase . The conditions for these reactions often require specific pH levels and temperatures to ensure optimal enzyme activity.

Major Products

The major products formed from the reactions involving carbamoylpolyoxamic acid include intermediates such as N-acetyl glutamate and a-amino-d-hydroxyvaleric acid, which are further processed to form the final compound .

Wissenschaftliche Forschungsanwendungen

5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid has several scientific research applications:

Wirkmechanismus

5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid exerts its effects by being part of polyoxin, which acts as a competitive inhibitor of chitin synthetase. This enzyme is crucial for fungal cell wall biosynthesis. By inhibiting chitin synthetase, polyoxin disrupts the formation of the fungal cell wall, leading to the death of the fungal cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Polyoximic acid: Another component of polyoxin with similar biosynthetic origins.

Nucleoside antibiotics: A broader category of antibiotics that includes polyoxin and shares structural similarities.

Uniqueness

5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid is unique due to its highly unusual biosynthetic pathway, which involves a distinctive acetylation cycle and tandem reduction steps . This sets it apart from other similar compounds and highlights its importance in the study of novel enzymatic reactions and metabolic pathways.

Eigenschaften

CAS-Nummer |

19396-05-5 |

|---|---|

Molekularformel |

C6H12N2O6 |

Molekulargewicht |

208.17 g/mol |

IUPAC-Name |

(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoic acid |

InChI |

InChI=1S/C6H12N2O6/c7-3(5(11)12)4(10)2(9)1-14-6(8)13/h2-4,9-10H,1,7H2,(H2,8,13)(H,11,12)/t2-,3-,4+/m0/s1 |

InChI-Schlüssel |

UXUOQLQNHQVUSQ-YVZJFKFKSA-N |

SMILES |

C(C(C(C(C(=O)O)N)O)O)OC(=O)N |

Isomerische SMILES |

C([C@@H]([C@H]([C@@H](C(=O)O)N)O)O)OC(=O)N |

Kanonische SMILES |

C(C(C(C(C(=O)O)N)O)O)OC(=O)N |

Key on ui other cas no. |

19396-05-5 |

Synonyme |

5-O-carbamoyl-2-amino-2-deoxy-L-xylonic acid carbamoylpolyoxamic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.